REACTION_CXSMILES
|
[H-].[Na+].Br[C:4]1[C:5]([NH:10][C:11](=[O:29])[CH2:12][C:13]2[CH2:14][CH2:15][N:16](C(OCC3C=CC=CC=3)=O)[CH2:17][CH:18]=2)=[N:6][CH:7]=[CH:8][CH:9]=1.C[Si](C)(C)CCOCCl>C1COCC1>[NH:16]1[CH2:17][CH2:18][C:13]2([C:4]3[C:5](=[N:6][CH:7]=[CH:8][CH:9]=3)[NH:10][C:11](=[O:29])[CH2:12]2)[CH2:14][CH2:15]1 |f:0.1|
|
Name
|
|
Quantity
|
117 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
benzyl 4-{2-[(3-bromopyridin-2-yl)amino]-2-oxoethyl}-3,6-dihydropyridine-1(2H)-carboxylate
|
Quantity
|
1.91 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=CC1)NC(CC=1CCN(CC1)C(=O)OCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.861 mL
|
Type
|
reactant
|
Smiles
|
C[Si](CCOCCl)(C)C
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.45 mL
|
Type
|
reactant
|
Smiles
|
C[Si](CCOCCl)(C)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature of the reaction mixture below 10° C
|
Type
|
WAIT
|
Details
|
After 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated aqueous ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with CH2Cl2 (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 40 to 70% ethyl acetate
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1CCC2(CC1)CC(NC1=NC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.51 g | |
YIELD: CALCULATEDPERCENTYIELD | 0.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |